molecular formula C12H18N2O2 B8686546 2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine

2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine

Cat. No.: B8686546
M. Wt: 222.28 g/mol
InChI Key: XOMSOPZJGFQUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-(pyridin-2-ylmethyl)carbamate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h5-8H,9H2,1-4H3

InChI Key

XOMSOPZJGFQUAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 19.8 g (95 mmol) of 2-(N-(t-butyloxycarbonyl)aminomethyl)-pyridine in anhydrous tetrahydrofuran was cooled under N2 atmosphere to 0° C. and treated with 4.95 g (124 mmol) of sodium hydride (60% dispersion in oil). The solution was stirred for 15 min, treated dropwise with 7.1 ml(114 mmol) of methyl iodide, stirred at ambient temperature for 2 h, and quenched cautiously with water. The resulting mixture was partitioned between ether and water, dried over Na2SO4, and concentrated in vacuo. Chromatography on silica gel provided 14.9 g (70%) of the desired compound as a colorless oil. 1H NMR (CDCl3) δ 1.43, 1.49 (two s, 9 H), 2.89, 2.94 (two s, 3 H), 4.54, 4.57 (two s, 2 H), 7.2 (m, 2 H), 7.67 (td, J=8, 2 Hz, 1 H), 8.55 (d, J=4 Hz, 1 H). Mass spectrum: (M+H)+ =223.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three
Yield
70%

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